molecular formula C25H37NaO8 B12415709 Androsterone glucuronide-d4 (sodium)

Androsterone glucuronide-d4 (sodium)

Cat. No.: B12415709
M. Wt: 492.6 g/mol
InChI Key: FEOCZWNDILZJAD-FADRMDRFSA-M
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Description

Androsterone glucuronide-d4 (sodium) is a deuterium-labeled isotopologue of androsterone glucuronide, a major metabolite of androgenic steroids. It is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,4,4 positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays . The compound’s sodium salt form (C₂₅H₃₃D₄NaO₈) has a molecular weight of 492.57 g/mol and CAS number 2687960-88-7 . Its primary application lies in clinical metabolomics, doping control, and pharmacokinetic studies, where it enables precise quantification of endogenous androsterone glucuronide by correcting for matrix effects and ionization variability .

Properties

Molecular Formula

C25H37NaO8

Molecular Weight

492.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C25H38O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31);/q;+1/p-1/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i7D2,11D2;

InChI Key

FEOCZWNDILZJAD-FADRMDRFSA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])CCC4=O)C)C)[2H].[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Deuteration via Base-Catalyzed Exchange

  • Reagents : Deuterated potassium methoxide (CD₃OK) in deuterated methanol (CD₃OD).
  • Conditions : Reflux at 60°C for 24 hours under inert atmosphere.
  • Outcome : Selective deuteration at C2 and C4 positions due to kinetic acidity of β-hydrogens in the steroidal framework.

Borodeuteride Reduction

  • Procedure : Reduction of 3-ketoandrosterone intermediates using sodium borodeuteride (NaBD₄).
  • Mechanism : Stereoselective reduction of the C3 ketone to a deuterated alcohol, yielding 3α-deutero-androsterone.

Glucuronidation Strategies

Glucuronidation introduces the glucuronic acid moiety to deuterated androsterone. Three primary methods are documented:

Koenig-Knorr Glycosylation

  • Donor : Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate-d₄.
  • Conditions :
    • Activation with silver oxide (Ag₂O) or silver triflate (AgOTf).
    • Reaction in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours.
  • Yield : 58–63% after deprotection (hydrolysis of acetyl groups).
  • Challenges : Competing orthoester formation requires precise stoichiometry.

Schmidt Trichloroacetimidate Method

  • Donor : Tri-isobutyryl-protected glucuronyl trichloroacetimidate.
  • Catalyst : Trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O.
  • Conditions :
    • Inverse addition (donor added to acceptor) minimizes side reactions.
    • Reaction at −20°C to 0°C in DCM.
  • Yield : 65–72% with >95% β-anomer selectivity.
  • Advantages : Reduced transacylation compared to acetylated donors.

Enzymatic Glucuronidation

  • Enzyme : Recombinant human UDP-glucuronosyltransferase (UGT2B7).
  • Conditions :
    • Incubation at 37°C in phosphate buffer (pH 7.4) with UDP-glucuronic acid (UDPGA).
    • Reaction monitored via LC-MS for 2–6 hours.
  • Yield : 40–50% due to substrate specificity limitations.

Purification and Characterization

Chromatographic Purification

  • Techniques :
    • HPLC : C18 column, gradient elution (water/acetonitrile with 0.1% formic acid).
    • Ion-exchange chromatography : Removal of unreacted glucuronic acid using DEAE Sephadex.
  • Purity : ≥98% confirmed by NMR and LC-MS.

Structural Validation

  • NMR :
    • ¹H NMR : Absence of protons at C2 and C4 (δ 1.2–1.8 ppm).
    • ¹³C NMR : Deuterium-induced isotopic shifts (Δδ +0.02–0.05 ppm).
  • MS :
    • ESI-MS : [M−H]⁻ at m/z 469.2 (theoretical m/z 469.3 for C₂₅H₂₉D₄O₈⁻).

Comparative Analysis of Methods

Method Yield (%) Anomeric Selectivity Scalability Cost Efficiency
Koenig-Knorr 58–63 Moderate (α:β = 3:2) High Moderate
Schmidt Imidate 65–72 High (β >95%) Moderate High
Enzymatic 40–50 N/A Low Low

Challenges and Optimizations

  • Deuterium Loss : Acidic conditions during glucuronidation may lead to H/D exchange. Use of buffered neutral conditions mitigates this.
  • Orthoester Byproducts : Addressed via low-temperature reactions and bulky protecting groups (e.g., isobutyryl).
  • Enzymatic Efficiency : UGT2B7 mutants with enhanced activity improve yields but require genetic engineering.

Industrial-Scale Synthesis

  • Batch Process :
    • 50-g scale deuteration using CD₃OK/NaBD₄.
    • Glucuronidation with Schmidt donor (2.5 equiv) in 10-L reactors.
  • Cost Drivers :
    • Deuterated reagents (≈$1,200/g for NaBD₄).
    • Chromatography (≈40% of total cost).

Chemical Reactions Analysis

Types of Reactions

Androsterone glucuronide-d4 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of androsterone glucuronide-d4 (sodium), while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of androsterone glucuronide-d4 (sodium) involves its role as an internal standard in analytical applications. By incorporating deuterium atoms, the compound provides a stable and distinguishable reference point for the quantification of androsterone glucuronide levels. This allows for accurate and precise measurements in various analytical techniques, such as LC-MS and GC-MS .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include non-deuterated glucuronides, sulfate conjugates, and other deuterated steroid metabolites.

Compound Name Molecular Weight (g/mol) CAS Number Key Features
Androsterone glucuronide-d4 (sodium) 492.57 2687960-88-7 Deuterated at 2,2,4,4 positions; sodium salt
Androsterone glucuronide 466.58 1852-43-3 Non-deuterated; major urinary androgen metabolite
Etiocholanolone glucuronide 484.3 (precursor ion) - 5β-reduced isomer; higher CE (35 eV) in MS
Androsterone sulfate 390.48 - Sulfate conjugate; slower biliary excretion
Testosterone glucuronide-d3 468.2 - Deuterated at three positions; used in doping assays

Metabolic Pathways and Excretion

  • Androsterone Glucuronide vs. Sulfate :
    • Excretion Rate : Glucuronide conjugates are excreted rapidly into bile (nearly 100% within hours in HE rats), whereas sulfate conjugates undergo slower excretion (~7% recovery) and further metabolism into dihydroxy derivatives .
    • Enzyme Specificity : Glucuronidation is mediated by UGT2B17 and UGT1A10, while sulfation involves sulfotransferases (e.g., SULT2A1) .
  • Deuterated vs. Non-Deuterated Analogs: Deuterated forms (e.g., AG-d4, testosterone-d3 glucuronide) exhibit identical chromatographic behavior to non-deuterated analogs but distinct mass spectral profiles, enabling accurate quantification .

Analytical Performance in Mass Spectrometry

MS parameters highlight differences in ionization and fragmentation:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Androsterone glucuronide-d4 453.1 259 25
Androsterone glucuronide 449.1 255 25
Etiocholanolone glucuronide 484.3 273, 255 35
Testosterone glucuronide 465.2 289, 271 25–40

Deuterated analogs show a +4 Da shift in precursor/product ions, critical for avoiding isotopic interference .

Research Findings and Gaps

  • Excretion Dynamics : Biliary excretion of glucuronides is 10–15× faster than sulfates due to higher UGT activity in HE rats .
  • Disease Associations : Androsterone glucuronide’s role in esophageal disorders remains unconfirmed, unlike its sulfate analog, which shows inverse correlations with cancer risk .
  • Technical Limitations : While AG-d4 improves MS precision, its synthesis cost and stability at higher temperatures (e.g., >5°C) limit widespread use .

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